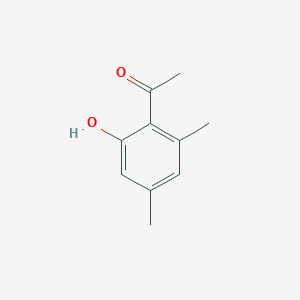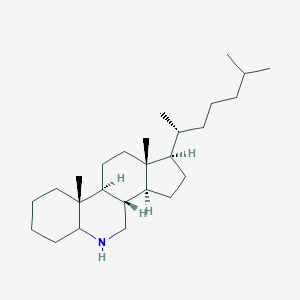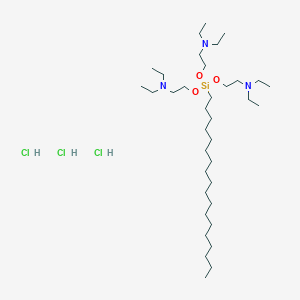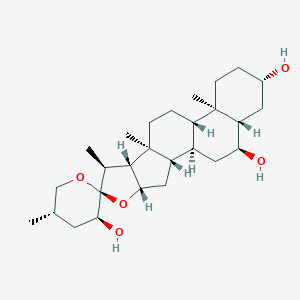![molecular formula C10H10O3 B100205 2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one CAS No. 75833-45-3](/img/structure/B100205.png)
2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one, also known as 2C-T-7, is a synthetic compound that belongs to the family of phenethylamines. It was first synthesized in the 1980s and gained popularity in the 1990s as a recreational drug due to its psychedelic effects. However, in recent years, it has gained attention in the scientific community for its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. It may also have effects on other neurotransmitter systems, including dopamine and norepinephrine.
Biochemische Und Physiologische Effekte
Studies have shown that 2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one has a range of biochemical and physiological effects, including changes in brain activity, alterations in mood and perception, and changes in heart rate and blood pressure. These effects are thought to be mediated by the compound's interaction with the 5-HT2A receptor and other neurotransmitter systems.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one in lab experiments is its unique pharmacological profile, which makes it a promising candidate for further research into the treatment of mental health disorders. However, there are also limitations to its use, including its potential for abuse and the lack of long-term safety data.
Zukünftige Richtungen
There are several future directions for research on 2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one, including further investigation into its potential therapeutic applications, the development of safer analogs, and the exploration of its effects on other neurotransmitter systems. Additionally, more research is needed to fully understand the compound's mechanism of action and to assess its long-term safety and efficacy.
Synthesemethoden
The synthesis of 2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one involves several steps, including the reaction of 2,5-dimethoxybenzaldehyde with cyclopentadiene to form a diene intermediate, which is then subjected to a Diels-Alder reaction with maleic anhydride to form the bicyclic compound. The final step involves the oxidation of the compound to form 2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one has been studied for its potential therapeutic applications, particularly in the treatment of mental health disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). Studies have shown that the compound has a unique pharmacological profile that makes it a promising candidate for further research.
Eigenschaften
CAS-Nummer |
75833-45-3 |
|---|---|
Produktname |
2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one |
Molekularformel |
C10H10O3 |
Molekulargewicht |
178.18 g/mol |
IUPAC-Name |
2,5-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one |
InChI |
InChI=1S/C10H10O3/c1-12-8-3-4-9(13-2)10-6(8)5-7(10)11/h3-4H,5H2,1-2H3 |
InChI-Schlüssel |
LHHSBDHIOUKUJD-UHFFFAOYSA-N |
SMILES |
COC1=C2CC(=O)C2=C(C=C1)OC |
Kanonische SMILES |
COC1=C2CC(=O)C2=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



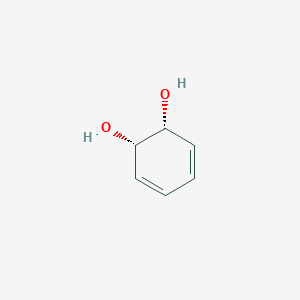
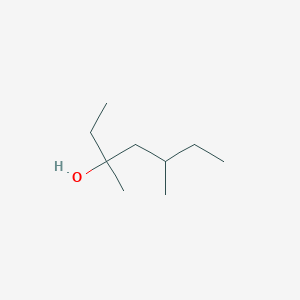
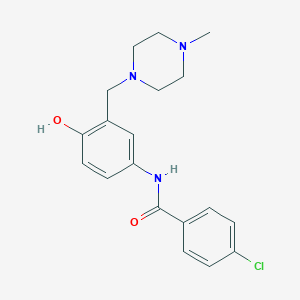
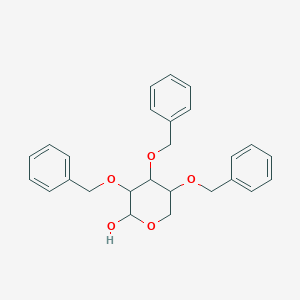
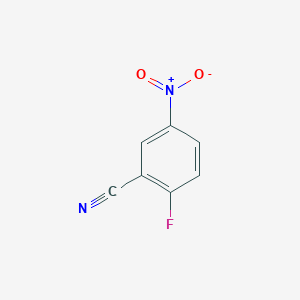
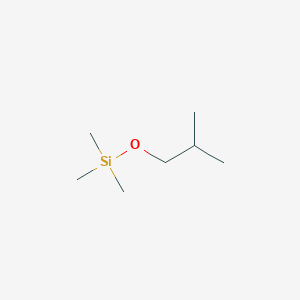
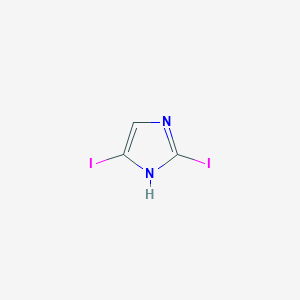
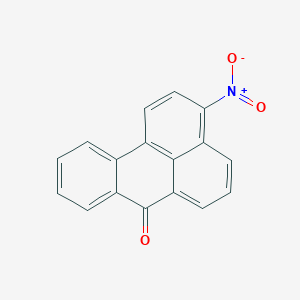
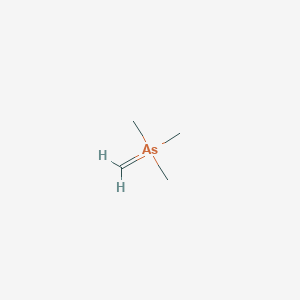
![Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]-](/img/structure/B100143.png)
